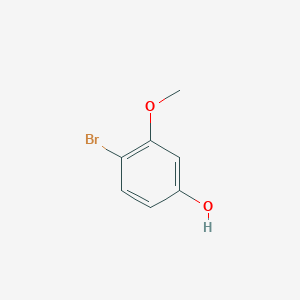

4-Bromo-3-methoxyphenol

説明

4-Bromo-3-methoxyphenol (CAS 102127-34-4, C₇H₇BrO₂) is a brominated phenolic compound characterized by a hydroxyl group at position 1, a methoxy group at position 3, and a bromine atom at position 4 on the aromatic ring. It is a versatile intermediate in organic synthesis, particularly in the preparation of ethers, biaryls, and pharmaceuticals. Its reactivity stems from the electron-donating methoxy group, which activates the ring for electrophilic substitution, while the bromine atom serves as a leaving group in nucleophilic displacement reactions . Industrially, it is employed in Williamson etherifications, Yamamoto homocouplings, and SN2 displacements, often achieving high yields (>90%) under basic conditions .

特性

IUPAC Name |

4-bromo-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDZUCNMZXCLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324513 | |

| Record name | 4-Bromo-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102127-34-4 | |

| Record name | 4-Bromo-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions and Mechanism

The reaction typically employs molecular bromine (Br₂) in acetic acid (AcOH) at ambient temperature. The hydroxyl group activates the ring via electron donation, while the methoxy group further directs electrophilic attack to position 4. A representative procedure involves:

-

Dissolving 3-methoxyphenol in glacial acetic acid.

-

Adding Br₂ dropwise at 0–5°C to minimize dibromination.

-

Stirring for 2–4 hours at room temperature.

-

Quenching with ice water and extracting with dichloromethane (DCM).

-

Purifying via column chromatography (hexane/ethyl acetate).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Purity | 95–98% |

| Side Products | <5% dibrominated |

This method avoids complex purification steps, as the regioselectivity minimizes byproducts. However, excess Br₂ or elevated temperatures may increase dibromination at position 6.

Vapor-Phase Bromination Under Reduced Pressure

Adapted from vapor-phase methodologies for alkylated anisoles, this approach modifies conditions to accommodate phenolic substrates. While 3-methoxyphenol’s higher boiling point (∼250°C) complicates vaporization, reduced pressure (10–200 mmHg) and controlled heating (80–100°C) enable partial vaporization.

Optimized Workflow

-

Reactor Setup: A vacuum reactor with a reflux column and glycol condenser.

-

Substrate Introduction: 3-methoxyphenol is heated to 90–100°C under 50 mmHg.

-

Bromine Delivery: Br₂ vapor (generated at 60°C) is introduced into the reaction zone.

-

Reaction Maintenance: Reflux ensures prolonged vapor-phase contact, enhancing conversion.

Advantages:

Limitations:

-

Requires specialized equipment for vapor handling.

-

Limited scalability for high-melting-point phenols.

Protection-Deprotection Strategy Using Silyl Ethers

To enhance regioselectivity, the hydroxyl group of 3-methoxyphenol can be protected as a tert-butyldimethylsilyl (TBS) ether prior to bromination. This approach mitigates competing directing effects and simplifies purification.

Stepwise Procedure

-

Protection:

-

React 3-methoxyphenol with TBSCl in DMF/imidazole (0°C to RT, 12 hours).

-

Yield: 85–90% TBS-protected intermediate.

-

-

Bromination:

-

Treat the TBS ether with Br₂ in DCM at 0°C.

-

Stir for 1 hour, then quench with Na₂S₂O₃.

-

-

Deprotection:

Regioselectivity Rationale:

The TBS group sterically hinders bromination at position 2, while the methoxy group directs electrophiles to position 4.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Equipment Needs |

|---|---|---|---|---|

| Direct Bromination | 65–72 | 95–98 | High | Standard glassware |

| Vapor-Phase | 70–75 | 97 | Moderate | Vacuum reactor |

| Protection-Deprotect | 58–65 | 99 | Low | Schlenk line, TBAF |

Trade-offs:

-

Direct bromination offers simplicity but risks dibromination.

-

Vapor-phase methods eliminate solvents but demand specialized setups.

-

Protection strategies improve purity at the cost of additional steps.

Mechanistic Insights and Side Reactions

Bromination Regioselectivity

The hydroxyl group’s strong activation (+M effect) directs electrophiles to positions 2 and 4. However, steric hindrance from the methoxy group at position 3 disfavors position 2, making position 4 the dominant site.

Mitigating Dibromination

-

Stoichiometric Control: Use 1.05 equiv. Br₂ to limit excess.

-

Low-Temperature Quenching: Halt reactions at 50% conversion to isolate monobrominated product.

Industrial-Scale Considerations

For large-scale production, direct bromination in acetic acid is preferred due to its balance of yield, cost, and scalability. Recent patents highlight adaptations for continuous-flow reactors, reducing Br₂ exposure and improving safety .

化学反応の分析

Types of Reactions

4-Bromo-3-methoxyphenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom and methoxy group on the phenol ring influence the reactivity of the compound, making it susceptible to further electrophilic substitution reactions.

Nucleophilic Aromatic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.

Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the compound to its corresponding hydroquinone.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in organic solvents.

Demethylation: Boron tribromide (BBr3) or hydrogen bromide (HBr) in acetic acid.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Electrophilic Substitution: Formation of substituted phenols.

Nucleophilic Substitution: Formation of various substituted phenols depending on the nucleophile used.

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

科学的研究の応用

The compound has been explored for its potential pharmacological properties:

- Antimicrobial Activity : Preliminary studies indicate that 4-Bromo-3-methoxyphenol exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Research : There is growing interest in its potential anticancer effects, with research focusing on its ability to inhibit cancer cell proliferation .

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the synthesis of herbicides and fungicides. Its ability to modify biological pathways makes it a target for developing new agrochemical agents that can enhance crop protection while minimizing environmental impact .

Specialty Chemicals

This compound is also used in the production of dyes and pigments due to its chromophoric properties. The methoxy group enhances its solubility and stability in various solvents, making it suitable for applications in textile and paint industries .

Material Science

In material science, this compound has been investigated for its role in creating polymeric materials with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance performance characteristics such as durability and resistance to degradation .

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant activity against Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the compound could lead to effective antimicrobial agents.

Case Study 2: Synthesis of Biaryl Compounds

Research conducted at a leading university focused on using this compound as a coupling partner in Suzuki reactions, yielding high-purity biaryl compounds that are valuable in pharmaceutical applications. The study highlighted the efficiency of this compound as an intermediate in complex organic syntheses.

作用機序

The mechanism of action of 4-Bromo-3-methoxyphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom and methoxy group can also participate in various chemical interactions, affecting the compound’s overall reactivity and biological effects .

類似化合物との比較

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 4-Bromo-3-methoxyphenol, highlighting differences in substituent positions and functional groups:

Reactivity in Key Reactions

Williamson Etherification

- This compound: Reacts efficiently with alkyl halides (e.g., 2-bromopropane, benzyl bromide) under basic conditions (K₂CO₃/DMF, 80–100°C) to form ethers in >90% yield .

- 4-Bromo-3-methylphenol: Lower yields (~70–80%) due to the methyl group’s weaker electron-donating effect compared to methoxy .

- 4-Bromo-2-methoxyphenol: Steric hindrance from the ortho-methoxy group slows reaction kinetics, requiring prolonged heating .

Nucleophilic Substitution (SN2)

- This compound: Bromine is readily displaced by phenols in acetonitrile under reflux (e.g., with K₂CO₃), forming diaryl ethers .

- 2-Bromo-4-methoxyphenol: The para-methoxy group deactivates the ring, necessitating harsher conditions (higher temperatures, stronger bases) .

Homocoupling Reactions

- This compound: Undergoes Yamamoto homocoupling (NiCl₂/PPh₃) to form biaryl 222a, a precursor to iodinated aromatic systems .

- 4-Bromo-3-methylphenol: Limited utility in coupling due to reduced ring activation; primarily used in simpler alkylation reactions .

Material Science

In dielectric fluid research, methoxy-substituted bromophenols contribute to high-κ properties due to their polarizable aromatic systems, outperforming methylated analogues in dielectric constant measurements .

生物活性

4-Bromo-3-methoxyphenol (C7H7BrO2) is a brominated phenolic compound that has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the para position and a methoxy group at the meta position on the phenolic ring. Its molecular weight is approximately 203.03 g/mol. The compound's structure influences its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it demonstrated notable inhibition of growth, suggesting its potential as a natural antimicrobial agent. For instance, one study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results show that the compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of diseases characterized by oxidative stress .

Anticancer Effects

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

A comparative analysis of similar compounds revealed that modifications in the bromine and methoxy substitutions can significantly affect their cytotoxicity profiles. For instance, compounds with additional methoxy groups showed enhanced antiproliferative activity against various cancer cell lines .

The biological effects of this compound are likely mediated through several mechanisms:

- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular functions .

- Microtubule Disruption : By targeting tubulin polymerization, it disrupts microtubule formation essential for mitosis, leading to cell cycle arrest .

- Gene Expression Modulation : There is evidence suggesting that this compound may alter gene expression profiles associated with apoptosis and cell proliferation .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Bromine at para position; methoxy at meta position | Antimicrobial, antioxidant, anticancer |

| 4-Bromo-2-methoxyphenol | Bromine at para position; methoxy at ortho position | Varying reactivity; less studied |

| 3-Bromo-4-methoxyphenol | Bromine at meta position; methoxy at para position | Different cytotoxic profile |

This table illustrates how variations in the positioning of functional groups can influence the biological activities of related phenolic compounds.

Case Studies

- Cytotoxicity Assessment : A study utilized the MTT assay to evaluate the cytotoxic effects of this compound on Hep-G2 liver carcinoma cells. Results indicated significant dose-dependent cytotoxicity, reinforcing its potential as a therapeutic agent against liver cancer .

- Microtubule Dynamics : Research on various brominated phenols demonstrated that this compound effectively disrupts microtubule integrity in tumor cells. This disruption was confirmed through immunofluorescence microscopy techniques showing altered microtubule structures post-treatment .

Q & A

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。